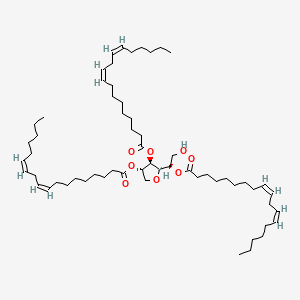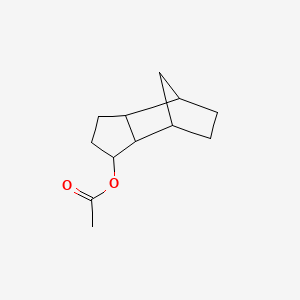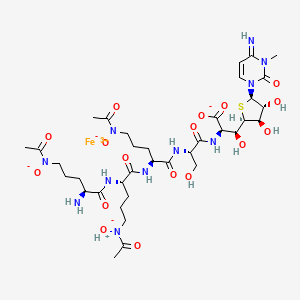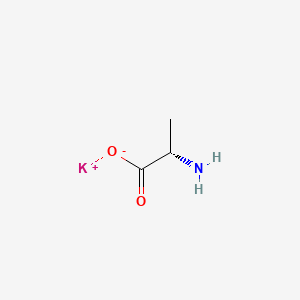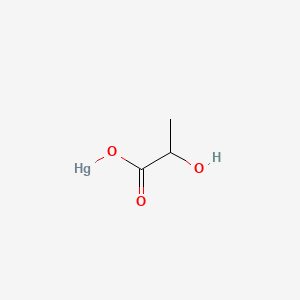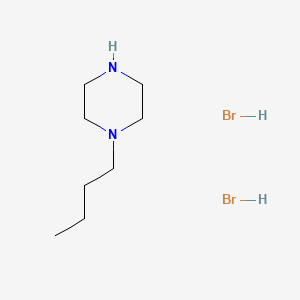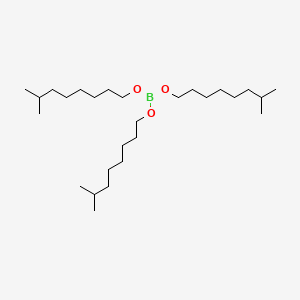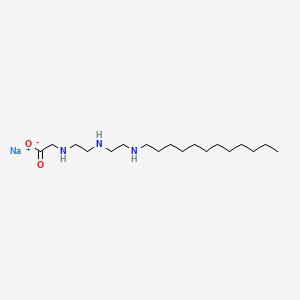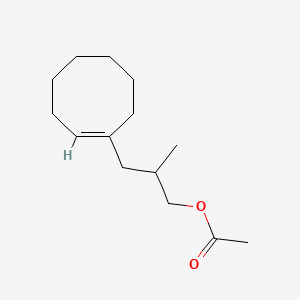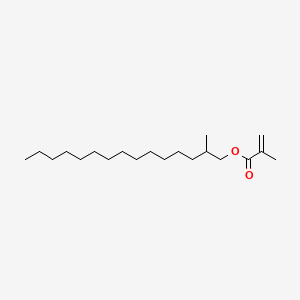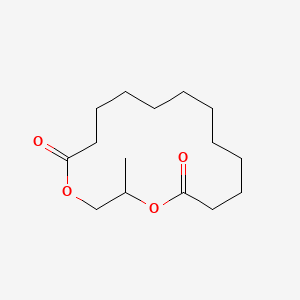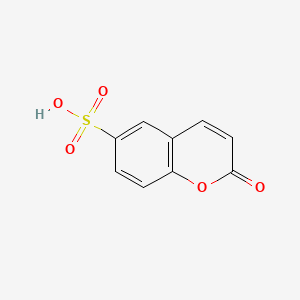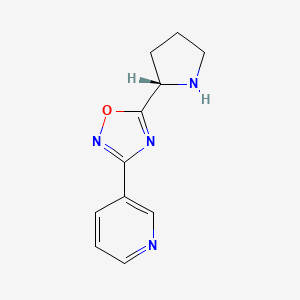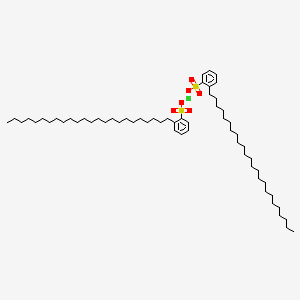
Barium bis(tetracosylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium bis(tetracosylbenzenesulphonate) is a chemical compound with the molecular formula C60H106BaO6S2. It is a barium salt of tetracosylbenzenesulfonic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium bis(tetracosylbenzenesulphonate) typically involves the reaction of tetracosylbenzenesulfonic acid with a barium salt, such as barium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by the addition of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of barium bis(tetracosylbenzenesulphonate) involves large-scale reactions using high-purity reagents. The process includes steps such as mixing, heating, and filtration to obtain the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Barium bis(tetracosylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The sulfonate groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of barium bis(tetracosylbenzenesulphonate) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of barium bis(tetracosylbenzenesulphonate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce sulfonate salts .
Applications De Recherche Scientifique
Barium bis(tetracosylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of barium bis(tetracosylbenzenesulphonate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium bis(trimethylsilyl) sulfate: Another barium salt with sulfonate groups, used in different chemical reactions.
Barium sulfate: Commonly used as a contrast agent in medical imaging.
Uniqueness
Barium bis(tetracosylbenzenesulphonate) is unique due to its specific structure and properties, which make it suitable for specialized applications in research and industry. Its long alkyl chains and sulfonate groups provide distinct chemical and physical characteristics compared to other barium salts .
Propriétés
Numéro CAS |
81856-06-6 |
|---|---|
Formule moléculaire |
C60H106BaO6S2 |
Poids moléculaire |
1124.9 g/mol |
Nom IUPAC |
barium(2+);2-tetracosylbenzenesulfonate |
InChI |
InChI=1S/2C30H54O3S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)34(31,32)33;/h2*24-25,27-28H,2-23,26H2,1H3,(H,31,32,33);/q;;+2/p-2 |
Clé InChI |
HLJHHUMLFVYONE-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


